molecular formula C14H13ClN2O B1522988 3-(4-Aminophenoxymethyl)benzonitrile hydrochloride CAS No. 1251924-79-4

3-(4-Aminophenoxymethyl)benzonitrile hydrochloride

Cat. No.: B1522988
CAS No.: 1251924-79-4
M. Wt: 260.72 g/mol
InChI Key: PFODVHXLUCJTFY-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxymethyl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 1251924-79-4. It has a molecular weight of 260.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N2O.ClH/c15-9-11-2-1-3-12 (8-11)10-17-14-6-4-13 (16)5-7-14;/h1-8H,10,16H2;1H . This code provides a specific identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 260.72 .

Scientific Research Applications

Novel Fluorescence Probes for Reactive Oxygen Species Detection

Researchers have developed novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes, which include derivatives of phenoxy-xanthenes, exhibit strong fluorescence upon reacting with hROS, allowing for the differentiation and specific detection of these species in biological systems. This innovation could be crucial for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Synthesis and Properties of Polyimides

A study focused on synthesizing a new phthalonitrile-containing diamine for the preparation of polyimides, revealing insights into the synthesis process and properties of the resulting polymers. These polyimides, synthesized from the new diamine, showed excellent thermal stability and organosolubility, indicating potential applications in high-performance materials (Zeng et al., 2014).

Oxidized 3-Hydroxykynurenine and Protein Modification

Another study investigated the reaction products of oxidized 3-hydroxykynurenine with peptides, aiming to understand its role in modifying proteins. This research provides a model for how oxidized aminophenols may bind to proteins, potentially contributing to conditions like nuclear cataract formation (Aquilina et al., 2000).

Iron(II)-Cyclopentadienyl Compounds Against Cancer

Research into a family of iron(II)-cyclopentadienyl compounds with benzonitrile derivatives showed strong activity against colorectal and triple-negative breast cancer cells. This study highlights the potential of such compounds in cancer therapy, with specific substituents on the nitrile-based ligand associated with the compounds' biological activity (Pilon et al., 2020).

Safety and Hazards

The safety information for 3-(4-Aminophenoxymethyl)benzonitrile hydrochloride indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335, which suggest that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name

3-[(4-aminophenoxy)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.ClH/c15-9-11-2-1-3-12(8-11)10-17-14-6-4-13(16)5-7-14;/h1-8H,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODVHXLUCJTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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